Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

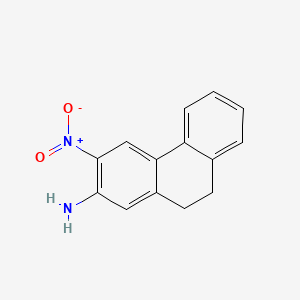

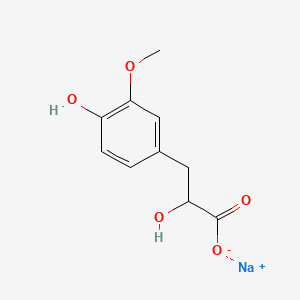

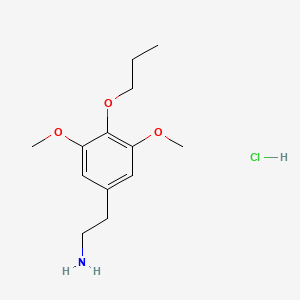

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate, also known as 3-(4-Hydroxy-3-methoxyphenyl)lactic Acid Sodium Salt, Sodium 2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propionate, or 2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propionic Acid Sodium Salt , is a chemical compound with the molecular formula C10H11NaO5 . It is a metabolite of dihydroxyphenylalanine (DOPA), which is a natural isomer of the immediate precursor of dopamine .

Molecular Structure Analysis

The molecular weight of Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate is 234.18 . Its structure includes a propionic acid moiety attached to a phenyl ring . The compound’s InChI Key is VYPSMFXPMZZSSK-UHFFFAOYSA-M .Physical And Chemical Properties Analysis

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . The compound appears as a white to almost white powder or crystal .Applications De Recherche Scientifique

Enhancing Muscle Strength

This compound has been shown to significantly enhance absolute grip strength and relative grip strength . This suggests that it could be used in the development of supplements or treatments aimed at improving muscle strength .

Inhibiting Protein Catabolism

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate has been found to inhibit protein catabolism, particularly when induced by exhaustive exercise . This could make it useful in the development of treatments for conditions characterized by excessive protein breakdown, such as certain muscle wasting diseases .

Improving Glucose and Lipid Metabolism

This compound has been found to improve hepatic glucose and lipid metabolism . This suggests potential applications in the treatment of metabolic disorders, such as diabetes and dyslipidemia .

Inhibiting Muscular Lipid Metabolism

Sodium 3-(4-Hydroxy-3-methoxyphenyl)lactate has been shown to inhibit muscular lipid metabolism . This could have implications for the treatment of conditions characterized by abnormal lipid metabolism in the muscles .

Promoting Muscle Development

Low-dose administration of this compound has been found to increase Myf5 expression in sedentary mice, suggesting that it may promote muscle development .

Antioxidant Activity

Numerous studies have documented the antioxidant effects of this compound . This suggests potential applications in the prevention or treatment of diseases characterized by oxidative stress .

Anti-obesity Effects

This compound has also been found to have anti-obesity effects . This could make it useful in the development of weight loss supplements or treatments .

Suppression of NO Generation

Certain derivatives of this compound have been found to suppress NO generation . This suggests potential applications in the treatment of conditions characterized by excessive NO production .

Propriétés

IUPAC Name |

sodium;2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSMFXPMZZSSK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659916 |

Source

|

| Record name | Sodium 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77305-02-3 |

Source

|

| Record name | Sodium 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![O-[(2-Methoxyethoxy)methyl]hydroxylamine](/img/structure/B579900.png)

![N-[1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl]-3-[4-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-pyrrole-5-carboxamide](/img/structure/B579907.png)